molecular formula C16H17NO B4503988 2-(4-ethylphenyl)-N-phenylacetamide

2-(4-ethylphenyl)-N-phenylacetamide

Cat. No.: B4503988
M. Wt: 239.31 g/mol
InChI Key: DINSGOJMPOBCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.131014166 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to 2-(4-ethylphenyl)-N-phenylacetamide, shows potent and selective allosteric inhibition of kidney-type glutaminase (GLS). These analogs serve as a basis for understanding the therapeutic potential of GLS inhibition in cancer treatment. Some analogs demonstrated similar potency to BPTES with better solubility, highlighting their potential in attenuating the growth of human lymphoma cells in vitro and in mouse models (Shukla et al., 2012).

Stereolithographic 3D Printing

The suitability of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics was evaluated, using compounds like 4-aminosalicylic acid (4-ASA) and paracetamol as model drugs. This research underscores the potential of SLA 3D printing technology in manufacturing drug-loaded tablets, opening new avenues for the creation of oral dosage forms with specific extended-release profiles (Wang et al., 2016).

Chemoselective Acetylation

Studies on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst provide insights into the synthesis of intermediates for the complete natural synthesis of antimalarial drugs. This research highlights the effectiveness of using vinyl acetate as an acyl donor, leading to irreversible reactions and offering a kinetically controlled synthesis pathway (Magadum & Yadav, 2018).

Photocatalytic Degradation

The photocatalytic degradation of paracetamol, a structurally similar compound to this compound, was investigated using TiO2 nanoparticles under UV and sunlight irradiation. This study demonstrated efficient photodegradation and mineralization of paracetamol, offering insights into environmental remediation techniques (Jallouli et al., 2017).

Electronic and Biological Interactions

An evaluation of electronic and biological interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and some polar liquids revealed the structural parameter, electron behavior, and biological properties of the compound. Molecular docking analysis suggested potential antimicrobial activities, providing a foundation for further exploration in drug design (Bharathy et al., 2021).

Properties

IUPAC Name

2-(4-ethylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-13-8-10-14(11-9-13)12-16(18)17-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSGOJMPOBCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.